molecular formula C23H16Cl2N2O3 B295539 4-{3-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295539
M. Wt: 439.3 g/mol
InChI Key: MDATXUDGEVVEJN-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as DCB-PZ, is a synthetic compound that belongs to the class of pyrazolidinedione derivatives. It has been widely used in scientific research due to its potential therapeutic properties, such as anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of DCB-PZ is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DCB-PZ has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
DCB-PZ has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, DCB-PZ has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DCB-PZ has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-inflammatory and analgesic effects in animal models. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, its effects may vary depending on the animal model and the route of administration.

Future Directions

There are several future directions for the research on DCB-PZ. One potential area of investigation is its potential use in the treatment of cancer. DCB-PZ has been shown to inhibit the growth of cancer cells in vitro and in animal models. Another potential area of investigation is its use in the treatment of Alzheimer's disease. DCB-PZ has been shown to improve cognitive function in animal models of Alzheimer's disease. Finally, further studies are needed to determine the safety and efficacy of DCB-PZ in humans.

Synthesis Methods

The synthesis of DCB-PZ involves the reaction of 2,6-dichlorobenzyl alcohol with 3-hydroxybenzaldehyde in the presence of an acid catalyst to form 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde. This intermediate product is then reacted with phenylhydrazine and ethyl acetoacetate in the presence of a base catalyst to form DCB-PZ. The overall reaction scheme is shown below:

Scientific Research Applications

DCB-PZ has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential use in the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease.

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

(4E)-4-[[3-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H16Cl2N2O3/c24-20-10-5-11-21(25)19(20)14-30-17-9-4-6-15(12-17)13-18-22(28)26-27(23(18)29)16-7-2-1-3-8-16/h1-13H,14H2,(H,26,28)/b18-13+

InChI Key

MDATXUDGEVVEJN-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)Cl)C(=O)N2

Origin of Product

United States

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